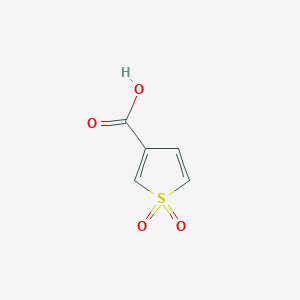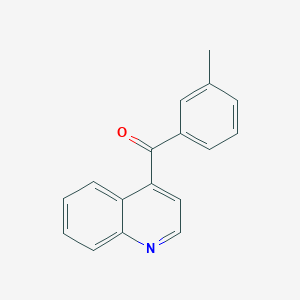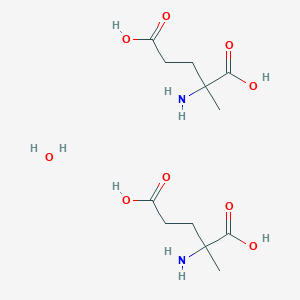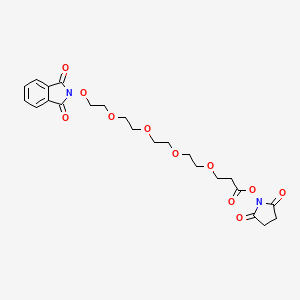
Thiophene-3-carboxylic acid 1,1-dioxide
概要
説明
Thiophene-3-carboxylic acid 1,1-dioxide, also known as 3-Thiophenecarboxylic acid, is a heterocyclic compound . It has been used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another example is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . It is aromatic as indicated by its extensive substitution reactions .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions . They also undergo oxidation reactions .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . It is aromatic and in most of its reactions, it resembles benzene . Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles .科学的研究の応用
Photodimerization and Thermal Properties
Thiophene-3-carboxylic acid 1,1-dioxide has been studied for its unique behavior under thermal and photodimerization conditions. Specifically, Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide can undergo dimerization to a cyclobutane structure influenced by both ultraviolet light and heat. This property is significant in the study of molecular reactions and the development of materials that respond to light and temperature (Davies et al., 1977).
Chemical Reactivity and Synthetic Applications
Thiophene 1,1-dioxides, including Thiophene-3-carboxylic acid 1,1-dioxide, are pivotal in heteroatom and heterocyclic chemistry. They are typically prepared by oxidation of thiophenes and serve as essential components in synthetic chemistry, especially as dienophiles, 1,3-dipolarophiles, and Michael acceptors. Their involvement in Diels-Alder reactions and [4+6] cycloadditions highlights their versatility in creating complex chemical structures (Nakayama & Sugihara, 1999).
Oxidation and Transformation Properties
The oxidation of Thiophene-3-carboxylic acid 1,1-dioxide with various agents like m-chloroperbenzoic acid has been explored, resulting in the formation of epoxides and ring-contracted thiete 1,1-dioxides. This kind of chemical transformation is crucial for understanding and designing reactions that lead to novel sulfur-containing compounds (Nakayama & Kamiyama, 1992).
Application in Polymer Chemistry
In the field of polymer chemistry, thiophene derivatives, including Thiophene-3-carboxylic acid 1,1-dioxide, have been used to synthesize polymer films for applications such as electrochemical DNA sensors. These polymers exhibit specific electrochemical characteristics and are involved in biological recognition processes, demonstrating the compound's utility in bio-related fields (Kang et al., 2004).
Tuning Optoelectronic Properties
Research has also been conducted on tuning the optoelectronic properties of thiophene 1,1-dioxides. By introducing different substituents, researchers have been able to modulate the electronic properties of these compounds, which is crucial for developing materials with specific electronic and optical applications (Tsai et al., 2013).
作用機序
Safety and Hazards
将来の方向性
Thiophene derivatives have been gaining attention due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furthermore, they can be employed in chemosensors for analyte detection . Future research may focus on the design and detection mechanism of various thiophene-based probes, practical applicability, and their advanced models .
特性
IUPAC Name |
1,1-dioxothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O4S/c6-5(7)4-1-2-10(8,9)3-4/h1-3H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIJSHPANGLCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS(=O)(=O)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278981 | |
| Record name | 3-Thiophenecarboxylic acid, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-3-carboxylic acid 1,1-dioxide | |
CAS RN |
1858240-97-7 | |
| Record name | 3-Thiophenecarboxylic acid, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858240-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenecarboxylic acid, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine](/img/structure/B1459434.png)


